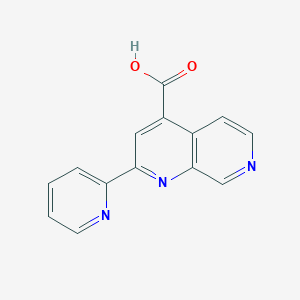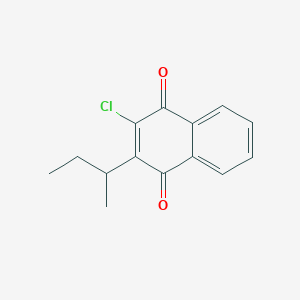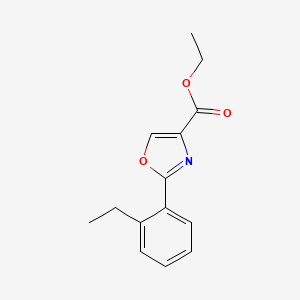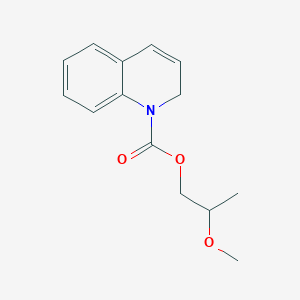
2-Methoxypropyl quinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypropyl quinoline-1(2H)-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and have been extensively studied for their therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Methoxypropyl quinoline-1(2H)-carboxylate, typically involves the functionalization of the quinoline moiety at different positions to achieve varying pharmacological activities . One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation .
Industrial Production Methods
Industrial production methods for quinoline derivatives often employ efficient techniques that reduce reaction time and increase yield. These methods may include the use of metal nanoparticle-catalyzed reactions, which offer excellent atom efficiency and fulfill green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxypropyl quinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .
Wissenschaftliche Forschungsanwendungen
2-Methoxypropyl quinoline-1(2H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other quinoline derivatives with potential therapeutic properties.
Biology: Studied for its antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential as an antimalarial, antihypertensive, and anti-inflammatory agent.
Industry: Utilized in the production of dyes, catalysts, and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxypropyl quinoline-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can target receptors such as c-Met, VEGF, and EGF, which are involved in carcinogenic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methoxypropyl quinoline-1(2H)-carboxylate include other quinoline derivatives such as:
Chloroquine: An antimalarial drug.
Quinoline N-oxides: Oxidized forms of quinoline.
Tetrahydroquinolines: Reduced forms of quinoline.
Uniqueness
This compound is unique due to its specific methoxypropyl substitution, which can enhance its pharmacological properties and make it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
2-methoxypropyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-11(17-2)10-18-14(16)15-9-5-7-12-6-3-4-8-13(12)15/h3-8,11H,9-10H2,1-2H3 |
InChI-Schlüssel |
XSJHFCBSWNZJCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)N1CC=CC2=CC=CC=C21)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)

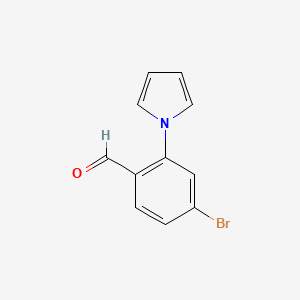
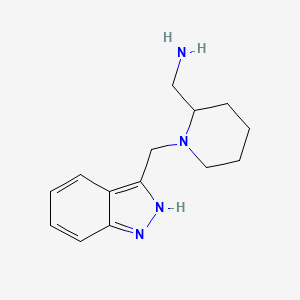
![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B11865296.png)
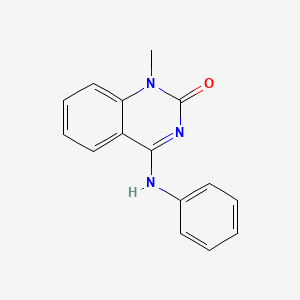
![1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)
![7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11865305.png)

![Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate](/img/structure/B11865315.png)
